molecular formula C13H16N4O2S B4684922 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4684922
M. Wt: 292.36 g/mol
InChI Key: MHVDRHBTTWGXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that it has potent antifungal and antibacterial activity against various pathogens. In vivo studies have shown that it can regulate plant growth and improve crop yield. Additionally, it has been shown to inhibit corrosion in various metals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its potent activity against various pathogens, its ability to regulate plant growth, and its effectiveness as a corrosion inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. These include further investigations into its mechanism of action, the development of novel derivatives with improved activity and reduced toxicity, and the exploration of its potential applications in other fields, such as nanotechnology and environmental science.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Although its mechanism of action is not fully understood, it has been shown to have potent activity against various pathogens, regulate plant growth, and inhibit corrosion. Further studies are needed to fully understand its potential and develop novel derivatives with improved activity and reduced toxicity.

Scientific Research Applications

2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator. In material science, it has been investigated for its potential as a corrosion inhibitor.

properties

IUPAC Name

2-[[5-(4-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-7-19-10-5-3-9(4-6-10)12-15-13(17-16-12)20-8-11(14)18/h3-6H,2,7-8H2,1H3,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDRHBTTWGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
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2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
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2-{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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